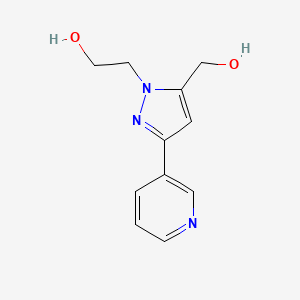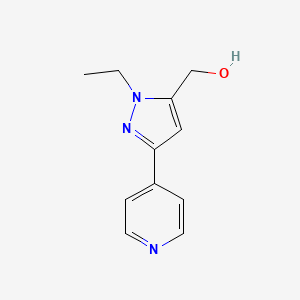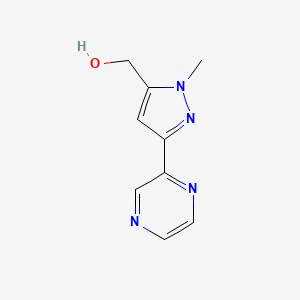
4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine
Vue d'ensemble
Description
The compound “4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine” belongs to the class of organic compounds known as pyrimidines and derivatives. Pyrimidines are aromatic heterocyclic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for “4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine” are not available, similar compounds are often synthesized through methods such as catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine” would likely include a pyrimidine core, with a chlorine atom at the 4-position, a 2-fluorobenzyl group at the 6-position, and a methyl group at the 2-position .Applications De Recherche Scientifique
Comprehensive Analysis of 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine Applications
4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct areas of research.
Antifungal Agent Development: Pyrimidine derivatives, such as 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine, have been studied for their antifungal properties. These compounds can be synthesized and modified to enhance their efficacy against fungal pathogens. They hold potential as lead structures in the development of new antifungal agents that could be used in agriculture or medicine .
Organic Synthesis Building Blocks: The compound’s structure allows it to serve as a building block in organic synthesis. It can be utilized to create a variety of complex molecules, which can then be applied in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Catalysis in Chemical Reactions: In catalysis, 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine could be used to facilitate certain chemical reactions. Its presence might influence the rate or outcome of reactions, making it valuable in research focused on improving industrial chemical processes .
Propriétés
IUPAC Name |
4-chloro-6-[(2-fluorophenyl)methyl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2/c1-8-15-10(7-12(13)16-8)6-9-4-2-3-5-11(9)14/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQISPGPLOVBPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(prop-2-yn-1-yl)-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481687.png)












